Sorgoleone(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

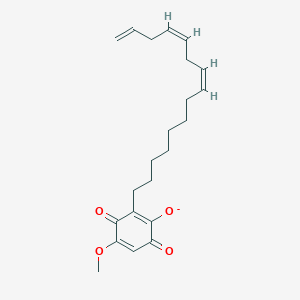

Sorgoleone(1-) is an organic anion which is obtained by removal of a proton from the hydroxy group of sorgoleone. The major form of sorgoleone at pH 7.3. It is a conjugate base of a sorgoleone.

Scientific Research Applications

Herbicidal Properties

Sorgoleone is recognized for its potent herbicidal activity against a range of weed species. It functions primarily through the inhibition of photosynthesis and other physiological processes in target plants.

Field Applications

- Formulation as Bioherbicide : Recent research has formulated sorgoleone as a wettable powder (WP), enhancing its efficacy in controlling weed growth while being more tolerant to crop species . This formulation allows for targeted application, reducing the reliance on synthetic herbicides.

| Weed Species | Growth Suppression (%) | Application Rate (kg a.i. ha−1) |

|---|---|---|

| Rumex japonicus | 100 | 0.4 |

| Plantago asiatica | 100 | 0.4 |

| Grass species | 30 | 0.4 |

Impact on Soil Microbial Communities

Sorgoleone not only affects plant growth but also significantly alters the composition of soil microbial communities. Research indicates that it can influence soil nitrification processes and microbial diversity.

Microbial Dynamics

- Alteration of Microbiome : Sorgoleone was found to shape the bacterial community structure in agricultural soils, promoting beneficial microbial interactions while inhibiting harmful pathogens .

- Nitrification Potential : The presence of sorgoleone in the soil has been linked to changes in nitrification rates, which are crucial for nutrient cycling and soil health .

Crop Improvement Strategies

The unique properties of sorgoleone have prompted research into its potential applications in crop improvement, particularly through genetic engineering.

Transgenic Approaches

- Gene Transfer to Other Crops : Scientists have successfully transferred the biosynthetic pathway for sorgoleone into rice plants, aiming to enhance their natural weed resistance. This biotechnological advancement could lead to crops that naturally produce their own herbicides, reducing the need for chemical applications .

- Economic Benefits : Implementing sorgoleone-producing crops could lower production costs for farmers by decreasing reliance on synthetic herbicides while also promoting sustainable agricultural practices .

Case Study 1: Formulation Efficacy

A study evaluating the efficacy of formulated sorgoleone demonstrated significant weed suppression under controlled conditions, with broadleaf weeds showing over 90% growth inhibition compared to untreated controls . This highlights the potential for sorgoleone as an environmentally friendly alternative to conventional herbicides.

Case Study 2: Microbial Community Effects

In field studies, sorgoleone application resulted in a marked shift in microbial community composition, enhancing beneficial bacteria associated with plant growth while suppressing pathogenic strains . This underscores its dual role as both a herbicide and a promoter of soil health.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying sorgoleone(1-) in plant tissues and rhizosphere soil?

Sorgoleone(1-) can be quantified using high-performance liquid chromatography (HPLC) with an external calibration curve. The method involves extracting sorgoleone from dried plant material or soil using solvents like methanol or acetone, followed by chromatographic separation with a C18 column and UV detection at 190–350 nm. Calibration curves must be validated with pure sorgoleone standards (e.g., sourced from USDA-ARS). Statistical validation should include triplicate measurements and linear regression analysis to ensure precision .

Q. How should experimental designs be structured to assess sorgoleone(1-)’s allelopathic effects on weed suppression?

Field studies should adopt randomized block designs with at least four replications to account for soil heterogeneity. Key variables include sorgoleone content at different growth stages (e.g., 5, 10, and 15 days post-emergence) and weed biomass measurements. Laboratory studies should pair HPLC quantification with bioassays (e.g., germination inhibition tests). Data analysis requires one-way ANOVA followed by post-hoc tests like Tukey’s HSD (p ≤ 0.05) to isolate treatment effects .

Q. What statistical tools are essential for analyzing sorgoleone(1-) production variability across sorghum cultivars?

Use ANOVA to compare sorgoleone content between cultivars, followed by Tukey’s test to identify homogeneous groups. Pearson correlation coefficients can link allelochemical levels to weed suppression efficacy, while linear regression models help predict yield outcomes based on sorgoleone dynamics. Software like Statistica or R is recommended for robust analysis .

Advanced Research Questions

Q. How do microbial communities in the rhizosphere influence sorgoleone(1-) degradation, and what genomic markers indicate this activity?

Bacterial strains (e.g., Streptomyces spp.) degrade sorgoleone via a conserved four-gene cluster identified through transcriptomics and mutagenesis. Researchers should isolate rhizosphere bacteria, sequence their genomes, and screen for homologs of these genes (e.g., sorA-D). Metagenomic datasets from bulk soil and rhizosphere samples can be mined using tools like KBase to map gene distribution under different nitrogen regimes .

Q. Why does sorgoleone(1-) selectively inhibit ammonia-oxidizing archaea (AOA) but not bacteria (AOB) in nitrifying populations?

Greenhouse experiments show that high sorgoleone-producing lines (e.g., IS20205) reduce AOA abundance and soil nitrification rates, likely due to structural specificity in enzyme inhibition (e.g., ammonia monooxygenase). Multivariate analysis (e.g., PCA) and Spearman’s correlations should integrate soil parameters (pH, moisture, NH₄⁺/NO₃⁻ levels) to disentangle sorgoleone’s role from environmental confounders .

Q. What experimental strategies resolve contradictions in sorgoleone(1-)’s translocation and site of action in target plants?

While sorgoleone inhibits root H⁺-ATPase and PSII in vitro, its translocation to shoots remains unclear. Isotopic labeling (e.g., ¹⁴C-sorgoleone) combined with autoradiography can track uptake and distribution. Confocal microscopy with fluorescent probes may localize sorgoleone in chloroplasts. Controlled hydroponic systems can isolate root-shoot signaling effects .

Properties

Molecular Formula |

C22H29O4- |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

4-methoxy-3,6-dioxo-2-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-1,4-dien-1-olate |

InChI |

InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/p-1/b6-5-,9-8- |

InChI Key |

FGWRUVXUQWGLOX-AFJQJTPPSA-M |

Isomeric SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)[O-] |

Canonical SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.